molecular formula C21H17BrN2O3 B11348150 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11348150
M. Wt: 425.3 g/mol
InChI Key: JBHXTQSJPCCGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzofuran ring, an oxazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Oxazole Ring: This step involves the reaction of an appropriate precursor with hydroxylamine to form the oxazole ring.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of an oxazole ring.

    N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a bromophenyl group and is used in antimicrobial research.

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17BrN2O3

Molecular Weight

425.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17BrN2O3/c1-11-8-12(2)19-13(3)20(26-17(19)9-11)21(25)23-18-10-16(24-27-18)14-4-6-15(22)7-5-14/h4-10H,1-3H3,(H,23,25)

InChI Key

JBHXTQSJPCCGIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC(=NO3)C4=CC=C(C=C4)Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.